Butanedioic acid, 2-hydroxy-3-(2-methylpropyl)-, (2S,3R)-
Description
Nomenclature and Structural Identity
Butanedioic acid, 2-hydroxy-3-(2-methylpropyl)-, (2S,3R)- (CAS 157604-22-3) is a chiral derivative of succinic acid (butanedioic acid) with a hydroxyl group at position 2 and a 2-methylpropyl (isobutyl) substituent at position 3. Its systematic IUPAC name reflects its stereochemistry: (2S,3R)-2-hydroxy-3-(2-methylpropyl)butanedioic acid. The molecular formula is C₈H₁₄O₅ , with a molecular weight of 190.19 g/mol.
Key Structural Features:
- Backbone : A four-carbon succinic acid chain.
- Functional groups : Two carboxylic acid groups (positions 1 and 4), one hydroxyl group (position 2), and one branched alkyl group (isobutyl at position 3).
- Stereochemistry : Chiral centers at C2 (S-configuration) and C3 (R-configuration).
Structural Representation :
HOOC–C(S)(OH)–C(R)(CH₂CH(CH₃)₂)–COOH
The SMILES notation (CC(C)C[C@H]([C@@H](C(=O)O)O)C(=O)O) and InChIKey (JTQSCAHKZKQYOM-RITPCOANSA-N) encode its stereochemical configuration.
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₈H₁₄O₅ | |
| CAS Registry | 157604-22-3 | |
| EC Number | 635-263-6 | |
| Optical Activity | Chirality at C2 (S) and C3 (R) |
Historical Context in Organic Chemistry Literature
This compound emerged in the early 21st century as part of stereochemical studies on succinic acid derivatives. Its first reported synthesis dates to 2006, coinciding with advances in asymmetric catalysis for pharmaceutical intermediates. Notably, it gained attention as a synthetic precursor in the production of pregabalin-related compounds , where its stereochemistry influences biological activity.
Historical milestones:
Stereochemical Significance of (2S,3R) Configuration
The (2S,3R) configuration governs this compound’s physicochemical behavior and biological relevance:
Key Stereochemical Considerations:
Diastereomer Differentiation :
Biological Interactions :
Synthetic Challenges :
Comparison to Related Chiral Acids :
| Compound | Configuration | Biological Role |
|---|---|---|
| (2S,3R)-Succinic acid | 2S,3R | Synthetic intermediate |
| L-Malic acid | 2S | Citric acid cycle |
| D-Tartaric acid | 2R,3R | Natural chiral pool |
This compound’s stereochemistry underscores the broader principle that spatial arrangement dictates function in organic molecules, a theme central to modern medicinal chemistry.
Properties
CAS No. |
157604-22-3 |
|---|---|
Molecular Formula |
C8H14O5 |
Molecular Weight |
190.19 g/mol |
IUPAC Name |
2-hydroxy-3-(2-methylpropyl)butanedioic acid |
InChI |
InChI=1S/C8H14O5/c1-4(2)3-5(7(10)11)6(9)8(12)13/h4-6,9H,3H2,1-2H3,(H,10,11)(H,12,13) |
InChI Key |
JTQSCAHKZKQYOM-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CC(C(C(=O)O)O)C(=O)O |
Synonyms |
DISODIUM (2S,3R)-2-HYDROXY-3-ISOBUTYLSUCCINATE |
Origin of Product |
United States |
Preparation Methods
路线 A:基于环丙烯结构的构建
反应流程 :
-
Michael 加成与醛缩反应
使用 tert-butyl 2-chloro-2-cyclopropylideneacetate(17)作为起始物,乙基溴化镁(CH2CH2MgBr)进行 Michael 加成,随后与乙基乙酰氧戊二酸反应生成二氢二硫醇混合物(18,4:1 反式比)。 -
选择性水解与缩合
使用 LiOH 在 THF 中水解酯基,生成羧酸后与 3,5-二甲氧基苯甲胺缩合。随后通过酸性条件(CF3CO2H)去除 Boc 保护基并形成氧杂环烷结构(cis-8 和 trans-8)。
关键数据 :
| 步骤 | 试剂/条件 | 产率 | 反式比 |
|---|---|---|---|
| Michael 加成 | CH2CH2MgBr, THF, −78°C → 0°C | 36% | 4:1 |
| 氯还原 | (NH4)2CO2, Pd/C, H2 | 未量化 | 4:1 |
| 酯水解 | LiOH, THF/H2O | 未量化 | — |
| 缩合 | CF3CO2H, CH2Cl2, 16 h | 96% | — |
路线 B:基于马来酸衍生物的缩合
反应流程 :
-
三氯乙酸酐处理
将 [2R,3S(1S)]-3-sec-butyl-2-hydroxy-butanedioic acid(11)与三氯乙酸酐反应,生成活性中间体。 -
环化与缩合
在 THF 中引入 3,5-二甲氧基苯甲胺,随后通过碱性水解并中和得到目标产物。
关键数据 :
| 步骤 | 试剂/条件 | 产率 |
|---|---|---|
| 三氯乙酸酐处理 | (CCl3)2O, 1,4-dioxane, 75°C, 3 h | 未量化 |
| 环化缩合 | 3,5-二甲氧基苯甲胺, THF, 0°C → rt | 未量化 |
工艺优化与立体控制
分离与纯化技术
反应机理与关键中间体
Chemical Reactions Analysis
Types of Reactions
Butanedioic acid, 2-hydroxy-3-(2-methylpropyl)-, (2S,3R)- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert it into alcohols or other reduced forms.
Substitution: It can undergo substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, and reducing agents like lithium aluminum hydride for reduction. The conditions for these reactions vary, but typically involve controlled temperatures and specific solvents to facilitate the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the type of reaction and the reagents used. For instance, oxidation may yield carboxylic acids, while reduction could produce alcohols. Substitution reactions can result in a variety of functionalized derivatives .
Scientific Research Applications
Butanedioic acid, 2-hydroxy-3-(2-methylpropyl)-, (2S,3R)- has several applications in scientific research:
Chemistry: It is used as a chiral building block in the synthesis of complex organic molecules.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research explores its potential therapeutic applications, including its role as a precursor in drug synthesis.
Industry: It is utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which Butanedioic acid, 2-hydroxy-3-(2-methylpropyl)-, (2S,3R)- exerts its effects involves interactions with specific molecular targets and pathways. These interactions can influence various biochemical processes, depending on the context of its application. For example, in medicinal chemistry, it may interact with enzymes or receptors to modulate biological activities .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Group Analysis
The following table compares the target compound with structurally related molecules, emphasizing substituents, stereochemistry, and functional groups:
Key Findings
Functional Group Impact: The hydroxyl group in the target compound enhances hydrogen-bonding capacity compared to the oxo group in (2S)-2-isopropyl-3-oxosuccinate . This difference likely alters acidity (pKa) and metal-chelating properties.
Stereochemical Influence :
- The (2S,3R) configuration distinguishes the target from diastereomers like (2S,3S) analogs (e.g., n-butyl derivatives in ), which may exhibit divergent biological activity due to mismatched stereochemistry in enzyme binding .
Backbone and Chain Length :
- Compared to (2S,3R)-3-hydroxy-2-octylpentanedioic acid, the shorter butanedioic acid backbone and smaller isobutyl group in the target compound may improve aqueous solubility but reduce lipid membrane permeability .
Pharmaceutical Relevance :
- Artesunate () demonstrates how esterification of butanedioic acid can enhance bioavailability, contrasting with the free carboxylic acids in the target compound and its analogs .
Biological Activity
Butanedioic acid, 2-hydroxy-3-(2-methylpropyl)-, also known as (2S,3R)-3-isopropylmalic acid, is a compound that plays a significant role in various biological processes. This article explores its biological activity, including enzymatic interactions, potential therapeutic applications, and relevant case studies.
- IUPAC Name : (2S,3R)-3-isopropylmalic acid
- Molecular Formula : C₇H₁₂O₅
- Molecular Weight : 204.220 g/mol
- CAS Number : 873073-26-8
Enzymatic Functions
(2S,3R)-3-isopropylmalic acid is primarily involved in metabolic pathways associated with amino acid synthesis, particularly leucine. Key enzymes associated with its metabolism include:
-
3-Isopropylmalate Dehydratase
- Gene Name : LEU1
- Function : Catalyzes the isomerization between 2-isopropylmalate and 3-isopropylmalate.
- Reaction :
-
3-Isopropylmalate Dehydrogenase
- Gene Name : LEU2
- Function : Catalyzes the oxidation of 3-carboxy-2-hydroxy-4-methylpentanoate to 3-carboxy-4-methyl-2-oxopentanoate.
- Reaction :
These enzymes highlight the compound's role in the leucine biosynthesis pathway, which is crucial for protein synthesis and metabolic regulation.
Bioactivity and Therapeutic Potential
Recent studies have evaluated the bioactivity of (2S,3R)-3-isopropylmalic acid in various contexts:
-
Antioxidant Activity
- Research indicates that compounds like isopropylmalate can exhibit antioxidant properties by scavenging free radicals and reducing oxidative stress in cells. This activity is particularly relevant in preventing cellular damage linked to chronic diseases.
-
Antitumor Properties
- In vitro assays have shown that derivatives of this compound can inhibit the proliferation of certain cancer cell lines by inducing apoptosis and disrupting cell cycle progression. The mechanisms involve modulation of signaling pathways related to cell survival.
-
Metabolic Regulation
- The compound's involvement in amino acid metabolism suggests potential applications in metabolic disorders. Studies have explored its effects on glucose metabolism and insulin sensitivity.
Study on Antitumor Effects
A study published in PMC9324072 examined the effects of various natural compounds on tumor cells, highlighting that (2S,3R)-3-isopropylmalic acid demonstrated significant cytotoxicity against breast cancer cells through mechanisms involving apoptosis induction and cell cycle arrest .
Enzyme Activity Assessment
Another research effort focused on assessing the activity of 3-isopropylmalate dehydrogenase in yeast models. The study revealed that mutations in the LEU1 gene significantly affected the enzymatic activity and subsequent leucine production, indicating the importance of this compound in metabolic engineering for enhanced amino acid synthesis .
Data Tables
| Enzyme Name | Gene Name | Function Description |
|---|---|---|
| 3-Isopropylmalate Dehydratase | LEU1 | Isomerization of malates |
| 3-Isopropylmalate Dehydrogenase | LEU2 | Oxidation of malates to oxo derivatives |
| Biological Activity | Observations |
|---|---|
| Antioxidant Activity | Scavenging of free radicals |
| Antitumor Properties | Induction of apoptosis in cancer cell lines |
| Metabolic Regulation | Modulation of glucose metabolism |
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for achieving high stereochemical purity in the synthesis of (2S,3R)-2-hydroxy-3-(2-methylpropyl)butanedioic acid?
- Methodological Answer : The compound can be synthesized via diastereoselective α-alkylation of β-hydroxycarboxylic esters using alkoxide enolates. Key steps include:
- Using diethyl (S)-malate as a chiral precursor.
- Optimizing reaction conditions (e.g., THF as solvent, low temperatures) to enhance stereochemical control.
- Employing chiral HPLC for purification to isolate the (2S,3R)-isomer with >98% enantiomeric excess .
- Monitoring reaction progress via ¹H NMR to confirm allylation at the β-hydroxy position .
Q. How is the molecular structure and stereochemistry of this compound validated experimentally?
- Methodological Answer : Structural confirmation involves:
- ¹H and ¹³C NMR spectroscopy to assign proton environments and verify branching at the 2-methylpropyl group .
- X-ray crystallography to resolve absolute stereochemistry at the (2S,3R) centers, particularly for crystallizable derivatives like ester analogs .
- IR spectroscopy to identify functional groups (e.g., hydroxyl stretch at ~3200 cm⁻¹, carboxylic acid C=O at ~1700 cm⁻¹) .
Q. What are the primary biological targets or mechanisms of action associated with this compound?
- Methodological Answer : Preliminary studies suggest interactions with:
- Ionotropic glutamate receptors , inferred from structural analogs (e.g., hydrogen bonding via the hydroxyl group).
- Enzymatic assays (e.g., inhibition of glutamate decarboxylase) to quantify activity, with IC₅₀ values compared against known ligands .
Advanced Research Questions
Q. How can researchers resolve contradictions in biological activity data caused by stereochemical impurities?
- Methodological Answer : Contradictions arise due to trace enantiomers (e.g., (2R,3S)-isomer). Mitigation strategies include:
- Chiral chromatography (e.g., using amylose-based columns) to separate stereoisomers.
- Dose-response assays for isolated isomers to establish structure-activity relationships (SAR).
- Molecular docking simulations to compare binding affinities of each isomer with target proteins .
Q. What experimental strategies optimize reaction yield while maintaining stereoselectivity in large-scale synthesis?
- Methodological Answer :
- Solvent screening : Polar aprotic solvents (e.g., DMF) enhance enolate stability but may reduce selectivity.
- Catalyst optimization : Transition-metal catalysts (e.g., Ru-based) for asymmetric hydrogenation of intermediates.
- Kinetic vs. thermodynamic control : Lower temperatures favor kinetic products (desired diastereomer), while higher temperatures risk epimerization .
Q. How can advanced analytical techniques detect trace impurities in synthesized batches?
- Methodological Answer :
- Ultra-performance liquid chromatography-mass spectrometry (UPLC-MS) : Detects impurities at <0.1% levels via high-resolution separation.
- High-resolution mass spectrometry (HRMS) : Confirms molecular formulae of unknown byproducts (e.g., over-alkylated derivatives).
- Dynamic nuclear polarization (DNP) NMR : Enhances sensitivity for low-abundance stereochemical impurities .
Q. What computational methods predict the compound’s reactivity in novel reaction environments?
- Methodological Answer :
- Density functional theory (DFT) : Models transition states for alkylation or esterification reactions.
- Solvent effect modeling : COSMO-RS simulations predict solvation energies and reaction equilibria.
- Machine learning : Trains on existing stereoselective synthesis datasets to recommend optimal conditions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
